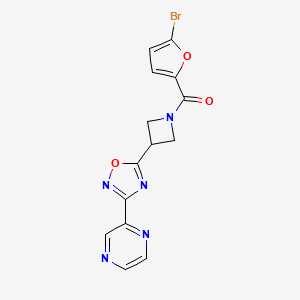
(5-Bromofuran-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Bromofuran-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H10BrN5O3 and its molecular weight is 376.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-Bromofuran-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule with potential biological significance. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C12H10BrN5O2 with a molecular weight of approximately 322.14 g/mol. The structure features a bromofuran moiety, an oxadiazole ring, and an azetidine nitrogen-containing heterocycle, which are known to contribute to various biological activities.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antibacterial activity. For instance, derivatives of oxadiazole have shown selective action against Gram-positive bacteria such as Bacillus subtilis and some Gram-negative strains.
Case Study: Antibacterial Screening
In a study assessing the antibacterial potential of oxadiazole derivatives:
- Tested Strains: Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).
- Results: Several derivatives displayed significant activity against B. subtilis, with minimal inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing substituents .
Antifungal Activity
The compound's potential antifungal properties are also noteworthy. Similar compounds have demonstrated efficacy against fungal pathogens like Candida albicans.
Research Findings
A study on related oxadiazole derivatives revealed:
- Fungal Pathogens Tested: Candida albicans and other common fungi.
- Results: Some compounds exhibited MIC values below 64 µg/mL against C. albicans, indicating promising antifungal potential .
Anticancer Activity
The anticancer properties of the compound are particularly significant. Research on related structures has shown that certain oxadiazole derivatives can selectively induce cytotoxicity in cancer cells while sparing normal cells.
Case Study: Cytotoxicity Assays
In vitro studies on various cancer cell lines have shown:
- Cell Lines Tested: MCF-7 (breast), A549 (lung), and HepG2 (liver).
- Results: Some derivatives demonstrated IC50 values in the low micromolar range (1–10 µM), indicating strong cytotoxic effects against cancer cells while exhibiting lower toxicity towards normal cells .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of compounds like this compound.
| Structural Feature | Biological Activity | Notes |
|---|---|---|
| Bromine Substitution | Enhanced lipophilicity | May improve membrane permeability |
| Oxadiazole Ring | Antimicrobial and anticancer properties | Known for reactivity in biological systems |
| Azetidine Ring | Potential for interaction with biological macromolecules | Contributes to binding affinity |
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O3/c15-11-2-1-10(22-11)14(21)20-6-8(7-20)13-18-12(19-23-13)9-5-16-3-4-17-9/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJALTHSMJCQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














